Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1343920-05-7
VCID: VC7506141
InChI: InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3
SMILES: CCOC(=O)C1=NC(=NO1)CC(F)(F)F
Molecular Formula: C7H7F3N2O3
Molecular Weight: 224.139

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 1343920-05-7

Cat. No.: VC7506141

Molecular Formula: C7H7F3N2O3

Molecular Weight: 224.139

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate - 1343920-05-7

Specification

CAS No. 1343920-05-7
Molecular Formula C7H7F3N2O3
Molecular Weight 224.139
IUPAC Name ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3
Standard InChI Key YPCJDJDMCLPBQN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)CC(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms. At position 3, a 2,2,2-trifluoroethyl group (–CH2CF3) introduces strong electron-withdrawing effects, while position 5 bears an ethyl ester (–COOEt) that enhances solubility in organic solvents . The trifluoroethyl moiety’s electronegativity influences the ring’s electron density, potentially modulating reactivity in substitution reactions .

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number1343920-05-7
Molecular FormulaC₇H₇F₃N₂O₃
Molar Mass224.14 g/mol
IUPAC NameEthyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
SMILESCCOC(=O)C1=NC(=NO1)CC(F)(F)F
InChIKeyUFDGJXQKXGQKSH-UHFFFAOYSA-N

Synthetic Methodologies

General Strategies for 1,2,4-Oxadiazole Synthesis

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. Two established methods are prevalent:

Method A: Amidoxime Acylation Followed by Cyclodehydration

This two-step approach involves:

  • Amidoxime Formation: Reaction of nitriles with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, catalyzed by triethylamine (TEA), yielding amidoximes .

  • Acylation and Cyclization: Amidoximes are acylated with carboxylic acids using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole), followed by cyclodehydration at elevated temperatures (100°C) to form the oxadiazole ring .

For ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate, the trifluoroethyl group likely originates from 2,2,2-trifluoroethyl nitrile or a corresponding carboxylic acid derivative.

Method B: One-Pot Synthesis from Nitriles

A streamlined one-pot procedure eliminates intermediate isolation:

  • In Situ Amidoxime Generation: Nitriles react with NH₂OH·HCl and TEA in ethanol under heating .

  • Concurrent Acylation and Cyclization: Addition of the carboxylic acid (e.g., ethyl oxalate) and coupling agents directly to the reaction mixture facilitates sequential acylation and ring closure .

Both methods achieve moderate yields (55–82%) for analogous compounds, though optimization may be required for the trifluoroethyl variant due to steric and electronic effects .

Physicochemical and Spectroscopic Characteristics

Thermal Stability and Boiling Point

While experimental data for this specific compound are unavailable, structurally similar ethyl 1,2,4-oxadiazole carboxylates exhibit boiling points between 344–360°C . The trifluoroethyl group’s strong C–F bonds likely enhance thermal stability, a hypothesis supported by the decomposition temperatures (>250°C) of related fluorinated oxadiazoles .

Spectral Signatures

  • Infrared (IR) Spectroscopy: Expected absorption bands include:

    • 1740–1720 cm⁻¹ (C=O stretch of the ester group)

    • 1250–1100 cm⁻¹ (C–F stretches)

    • 1600–1500 cm⁻¹ (C=N and C–O stretches of the oxadiazole ring) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A triplet for the ethyl group’s methyl protons (δ 1.2–1.4 ppm), a quartet for the methylene protons (δ 4.1–4.3 ppm), and a multiplet for the trifluoroethyl group’s CH2CF3 protons (δ 3.0–3.5 ppm) .

    • ¹⁹F NMR: A singlet near δ -70 ppm for the CF3 group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator